6-Methylquinoline sulfate
Overview
Description
6-Methylquinoline sulfate is a chemical compound derived from quinoline, a nitrogen-based heterocyclic aromatic compound Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry this compound, specifically, is a sulfate salt of 6-methylquinoline, which is a methylated derivative of quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-methylquinoline sulfate typically involves the methylation of quinoline. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene. The methylation can be achieved by introducing a methyl group to the quinoline ring using reagents like methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale Skraup synthesis followed by methylation. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Methylquinoline sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids under acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using reagents like bromine or chlorine, and nucleophilic substitution using alkyl halides or amines.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives and various substituted quinolines.
Scientific Research Applications
6-Methylquinoline sulfate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-methylquinoline sulfate involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. It may also inhibit specific enzymes by binding to their active sites, thereby affecting cellular functions. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Quinoline: The parent compound, known for its wide range of applications.
2-Methylquinoline: Another methylated derivative with similar properties.
8-Hydroxyquinoline: Known for its antimicrobial properties and use in metal chelation.
Uniqueness: 6-Methylquinoline sulfate is unique due to its specific methylation pattern, which can influence its chemical reactivity and biological activity. Compared to other methylated quinolines, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
6-methylquinoline;sulfuric acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N.H2O4S/c1-8-4-5-10-9(7-8)3-2-6-11-10;1-5(2,3)4/h2-7H,1H3;(H2,1,2,3,4) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWMTAGNNSSNES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CC=C2.OS(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20716636 | |
Record name | Sulfuric acid--6-methylquinoline (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20716636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61255-60-5 | |
Record name | Sulfuric acid--6-methylquinoline (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20716636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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